molecular formula C23H24Cl2N4O2S B3009534 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215319-73-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3009534
CAS No.: 1215319-73-5
M. Wt: 491.43
InChI Key: BEISDJORDDEHIK-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H24Cl2N4O2S and its molecular weight is 491.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, affecting the biosynthesis of prostaglandins .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been known to induce various molecular and cellular effects depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound .

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S.ClH/c1-16-3-8-19(24)21-20(16)26-23(31-21)28(10-2-9-27-11-13-30-14-12-27)22(29)18-6-4-17(15-25)5-7-18;/h3-8H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEISDJORDDEHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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